molecular formula C24H34Cl2N4O7 B1193725 VU 590 dihydrochloride CAS No. 1783987-83-6

VU 590 dihydrochloride

Cat. No. B1193725
M. Wt: 561.457
InChI Key: FRYYSUBAHIUBNJ-UHFFFAOYSA-N
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Description

VU 590 dihydrochloride is an inhibitor of the renal outer medullary potassium channel (K ir 1.1, ROMK) with an IC 50 of 294 nM . It also inhibits the inward rectifying K+ channel K ir 7.1 . It does not affect K ir 2.1 or K ir 4.1 . It acts as an intracellular K ir 1.1 channel pore blocker .


Molecular Structure Analysis

The empirical formula of VU 590 dihydrochloride is C24H32N4O7·2HCl . Its molecular weight is 561.46 (anhydrous basis) . The SMILES string representation is O.Cl.Cl.[O-]N+c1ccc(CN2CCOCCOCCN(CCOCC2)Cc3ccc(cc3)N+[O-])cc1 .


Chemical Reactions Analysis

VU 590 dihydrochloride inhibits ROMK at sub-micromolar affinity (294 nM) and Kir7.1 at low micromolar affinity . It does not inhibit Kir2.1 or Kir4.1 . VU 590 appears to act by blocking the ion permeation pathway of the channel .


Physical And Chemical Properties Analysis

VU 590 dihydrochloride is a solid substance . It is soluble in deionized water to a concentration greater than 10 mg/mL . The storage temperature is 2-8°C .

Safety And Hazards

VU 590 dihydrochloride is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O7.2ClH/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32;;/h1-8H,9-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYYSUBAHIUBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Cl2N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849485
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VU 590 dihydrochloride

CAS RN

313505-85-0
Record name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,13-Bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
ARA McDougall, M Goldstein, A Tuttle… - … of Gynecology & …, 2022 - Wiley Online Library
… approved for PPH were genuinely new entities— VU 590 dihydrochloride and Phorbol- 12,13- dibutyrate— although VU 590 dihydrochloride was excluded in our analysis as preclinical …
Number of citations: 6 obgyn.onlinelibrary.wiley.com
JJ Liu, KW Eyring, GM König, E Kostenis… - Journal of …, 2022 - Soc Neuroscience
Oxytocin (OXT) and OXT receptor (OXTR)-mediated signaling control excitability, firing patterns, and plasticity of hippocampal CA2 pyramidal neurons, which are pivotal in generation of …
Number of citations: 7 www.jneurosci.org

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